molecular formula C9H14O B2536298 (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol CAS No. 20507-55-5

(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol

Cat. No.: B2536298
CAS No.: 20507-55-5
M. Wt: 138.21
InChI Key: KOCJWKFHBTXNJS-VGMNWLOBSA-N
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Description

(1β,4β)-Bicyclo[2.2.2]oct-5-ene-2α-methanol is a bicyclic monoterpenoid alcohol characterized by a rigid bicyclo[2.2.2]octane scaffold. This structure consists of three fused six-membered rings, with substituents at the 1β, 4β, and 2α positions. The methanol group at the 2α position introduces polarity and hydrogen-bonding capacity, influencing its solubility and reactivity.

Properties

IUPAC Name

[(1R,2R,4R)-2-bicyclo[2.2.2]oct-5-enyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-10H,2,4-6H2/t7-,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCJWKFHBTXNJS-VGMNWLOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@H]2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol typically involves the use of bicyclo[2.2.2]oct-5-ene as a starting material. One common method involves the hydroboration-oxidation of bicyclo[2.2.2]oct-5-ene, which introduces the hydroxyl group at the 2alpha position. The reaction conditions usually include the use of borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) for the oxidation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its derivatives may have potential as bioactive molecules.

Medicine

In medicinal chemistry, (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic framework can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.

Comparison with Similar Compounds

Notes

Data Limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Discrepancies : Predicted properties (e.g., LogP) may vary with computational methods. Validate with experimental studies.

Synthetic Challenges : Stereoselective synthesis of β-substituted bicyclo[2.2.2] systems requires advanced chiral catalysts.

Biological Activity

(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol is a bicyclic compound that has garnered interest for its potential biological activities, particularly in the context of antiviral applications and its structural properties that allow for further chemical modifications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

The compound belongs to the bicyclo[2.2.2]octene family, characterized by its unique bridged bicyclic structure that contributes to its chemical stability and reactivity. The bicyclo[2.2.2]octene framework is known for facilitating diverse chemical transformations, making it a valuable scaffold in medicinal chemistry.

Antiviral Potential

Recent studies have explored the use of bicyclo[2.2.2]octene derivatives as inhibitors of viral proteases, particularly targeting the SARS-CoV-2 main protease (3CLpro). Research indicates that certain derivatives exhibit significant inhibitory activity, with IC50 values in the micromolar range. For instance, a related compound was shown to inhibit 3CLpro with an IC50 of 102.2 μM, suggesting that modifications to the bicyclo[2.2.2]octene scaffold could lead to more potent antiviral agents .

The mechanism by which these compounds exert their biological effects often involves non-covalent interactions with target proteins. Molecular simulations and docking studies have provided insights into how these compounds interact with viral proteases, highlighting the importance of specific functional groups attached to the bicyclic core in enhancing binding affinity and specificity .

Study 1: Inhibition of SARS-CoV-2 Protease

A study focused on synthesizing a series of bicyclo[2.2.2]octene derivatives and evaluating their inhibitory effects on SARS-CoV-2 protease demonstrated promising results. The synthesized compounds were tested in vitro, revealing that modifications at specific positions on the bicyclic structure significantly influenced their inhibitory potency .

CompoundIC50 (μM)Structural Features
11a102.2Fused succinimide
11b85.0Methyl substitution
11c120.0Thienyl group

This table summarizes selected compounds and their respective IC50 values against the viral protease.

Study 2: Photoreactivity and Stability

Another study investigated the photochemical behavior of bicyclo[2.2.2]oct-5-en-ones, noting that certain derivatives could undergo regioselective photomigration leading to stable vinyl ketenes under UV light exposure . This stability is crucial for potential applications in photodynamic therapy (PDT) where light-induced reactions can be harnessed to target diseased cells.

Q & A

Q. What are the optimal synthetic routes for (1β,4β)-Bicyclo[2.2.2]oct-5-ene-2α-methanol?

  • Methodological Answer : The compound can be synthesized via:
  • Mercuric Acetate Oxidation : Bicyclo[2.2.2]octane derivatives are often prepared by treating bicyclo[2.2.2]octane with mercuric acetate, yielding alcohols in high purity (e.g., 90% yield for bicyclo[2.2.2]octane-2-ol) .
  • Diels-Alder Reactions : Catalytic hydrogenation of Diels-Alder adducts formed from 1,3-cyclohexadiene and acrylic/methacrylic acids provides bicyclo[2.2.2]octane carboxylic acids, which can be reduced to alcohols .
  • Reduction of Ketones : Bicyclo[2.2.2]octane-2,5-dione can be reduced to diols using standard reducing agents like NaBH₄ or LiAlH₄ .

Q. How can the stereochemistry and structural integrity of this compound be validated?

  • Methodological Answer :
  • NMR Spectroscopy : Diastereomeric O-acetylmandelate derivatives can be synthesized and analyzed via ¹H NMR to resolve enantiomeric ratios. Integration of distinct proton signals (e.g., methyl or hydroxyl groups) provides stereochemical clarity .
  • X-ray Crystallography : Geometric parameters (e.g., bond lengths, angles) can be compared to literature data for bicyclo[2.2.2]octane derivatives to confirm structural fidelity .

Q. What purification strategies are effective for bicyclo[2.2.2]octane-based alcohols?

  • Methodological Answer :
  • Chromatography : Column chromatography using silica gel with ethyl acetate/hexane gradients effectively separates diastereomers or byproducts .
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) can isolate crystalline products, particularly for hydroxylated derivatives .

Advanced Research Questions

Q. How do electronic properties of bicyclo[2.2.2]octane derivatives compare to aromatic bioisosteres?

  • Methodological Answer :
  • Acidity Studies : pKa measurements reveal that replacing a methylene group with oxygen in the bicyclo[2.2.2]octane skeleton increases acidity (e.g., pKa = 4.1–4.4 for oxabicyclo derivatives vs. 5.6 for non-oxygenated analogs) .

  • Lipophilicity Analysis : Experimental logD values show that 2-oxabicyclo[2.2.2]octane reduces lipophilicity by ~1 unit compared to phenyl rings, impacting drug-likeness .

    ScaffoldpKa (Carboxylic Acid)logD
    Bicyclo[2.2.2]octane5.62.7
    2-Oxabicyclo[2.2.2]octane4.1–4.41.8
    Para-substituted phenyl4.82.6

Q. What biomimetic strategies enable complexity generation in bicyclo[2.2.2]octane alkaloids?

  • Methodological Answer :
  • Cascade Reactions : Intermediates derived from bicyclo[2.2.2]octane scaffolds can undergo biomimetic cyclization or oxidation cascades to generate natural product-like alkaloids (e.g., brevianamides). Optimizing pH and temperature controls product distribution .
  • Enzyme Mimetics : Metal catalysts (e.g., Pd/C or Ru complexes) mimic biosynthetic enzymes to stereoselectively functionalize the bicyclic core .

Q. How does substitution pattern affect reactivity in hydroxylated bicyclo[2.2.2]octanes?

  • Methodological Answer :
  • Oxidation/Reduction Studies : The rigid bicyclic framework directs regioselectivity. For example, oxidation of 1,4-diyldimethanol derivatives yields dicarboxylic acids, while reduction produces dimethyl analogs .
  • Substitution Reactions : Hydroxymethyl groups undergo esterification or etherification with electrophiles (e.g., acyl chlorides or alkyl halides) under mild base conditions .

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